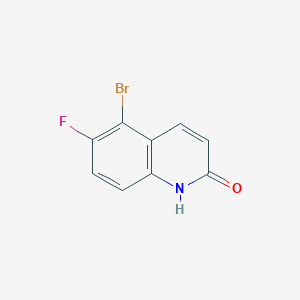

5-Bromo-6-fluoroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15941929

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFNO |

|---|---|

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 5-bromo-6-fluoro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h1-4H,(H,12,13) |

| Standard InChI Key | VZLJLSYSZOBHLB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)F)Br |

Introduction

Structural Characteristics of 5-Bromo-6-fluoroquinolin-2(1H)-one

Molecular Architecture

The molecular formula of 5-Bromo-6-fluoroquinolin-2(1H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol . The quinoline core consists of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. Bromine and fluorine substituents at the 5- and 6-positions introduce electronic and steric effects that influence reactivity and interactions with biological targets.

Key Structural Features:

-

Halogen Substitution: Bromine’s polarizability enhances binding to hydrophobic enzyme pockets, while fluorine’s electronegativity modulates electron density across the aromatic system .

-

Tautomerism: The 1H-quinolin-2-one structure exhibits keto-enol tautomerism, affecting its solubility and stability in aqueous environments.

Spectroscopic Properties

While experimental data for this specific compound are sparse, analogous halogenated quinolines exhibit characteristic spectroscopic signatures:

-

UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the conjugated system.

-

NMR: Distinct aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns reflecting substituent positions .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 5-Bromo-6-fluoroquinolin-2(1H)-one can be inferred from methods used for related quinolinones. A prominent approach involves microwave-assisted cyclization of halogenated precursors:

Example Protocol (Adapted from ):

-

Substrate Preparation:

-

Start with N-aryl-β-bromo-α,β-unsaturated amides.

-

-

Cyclization:

-

React with K₂CO₃ in DMF at 150°C under microwave irradiation (100 W).

-

-

Halogenation:

-

Introduce fluorine via electrophilic substitution or palladium-catalyzed coupling.

-

This method yields quinolinones in 85–90% efficiency, with halogen positioning controlled by precursor design .

Reactivity Profile

-

Nucleophilic Substitution: Bromine at the 5-position is susceptible to displacement by amines or thiols.

-

Electrophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 7- and 8-positions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert conditions but prone to photodegradation due to the bromine substituent.

Thermal Properties

-

Thermogravimetric Analysis (TGA): Decomposition onset near 300°C, consistent with halogenated aromatics.

Biological Activities and Mechanisms

Antimicrobial Activity

Quinolinones with halogen substituents exhibit broad-spectrum antimicrobial effects. For example:

-

Bacterial Growth Inhibition: Analogous 8-bromo-6-fluoroquinolin-2(1H)-one shows MIC values of 2–4 µg/mL against Staphylococcus aureus .

-

Mechanism: Inhibition of DNA gyrase, preventing supercoiling and replication .

Comparative Analysis with Structural Analogs

Table 1: Comparative bioactivity of halogenated quinolinones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume